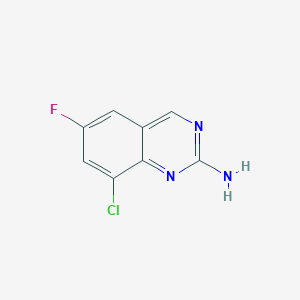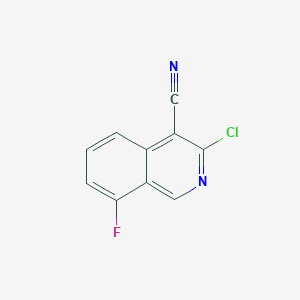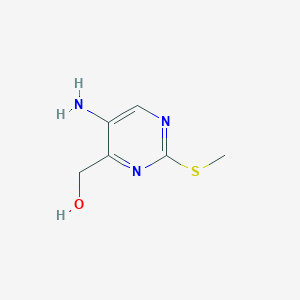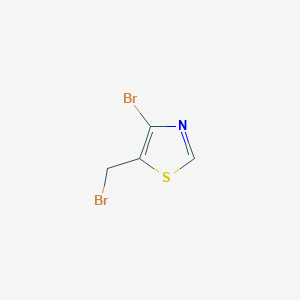![molecular formula C19H24ClN9O B13656647 2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride](/img/structure/B13656647.png)
2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PRT062607 Hydrochloride is a highly selective and potent inhibitor of spleen tyrosine kinase (SYK). It is known for its significant role in inhibiting B cell receptor signaling and function. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of B-cell malignancies such as non-Hodgkin lymphoma and chronic lymphocytic leukemia .
Méthodes De Préparation
The synthesis of PRT062607 Hydrochloride involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods for PRT062607 Hydrochloride involve optimizing these synthetic routes to achieve high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
PRT062607 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PRT062607 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of spleen tyrosine kinase and its role in various signaling pathways.
Biology: The compound is used to investigate the biological processes involving B cell receptor signaling and its impact on immune responses.
Mécanisme D'action
PRT062607 Hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase. The mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to the suppression of B cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies .
Comparaison Avec Des Composés Similaires
PRT062607 Hydrochloride is unique in its high selectivity and potency as a spleen tyrosine kinase inhibitor. Similar compounds include:
PRT318: Another selective spleen tyrosine kinase inhibitor with similar applications in B-cell malignancies.
CYC116: A compound that also targets the ATP-binding pocket of kinases but with different selectivity profiles.
BIIB057: A related compound with similar inhibitory effects on spleen tyrosine kinase.
Compared to these compounds, PRT062607 Hydrochloride stands out due to its higher selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C19H24ClN9O |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H |
Clé InChI |
RMNLLPXCNDZJMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


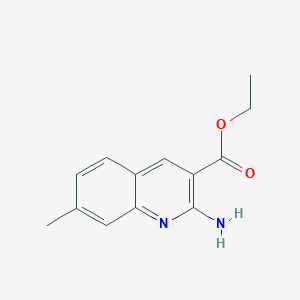

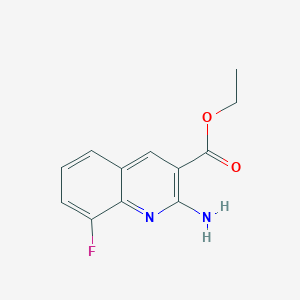
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
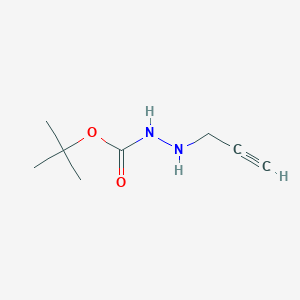
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
